(1H-indol-6-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
1H-indol-6-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(12-3-2-11-4-7-19-14(11)8-12)24-9-13(10-24)17-22-16(23-26-17)15-20-5-1-6-21-15/h1-8,13,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWRFXPCIXSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-indol-6-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic organic molecule that has garnered attention due to its promising biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.3 g/mol. Its structure includes an indole moiety linked to a pyrimidine and an oxadiazole, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1324189-52-7 |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity by inhibiting key enzymes involved in tumor progression. Specifically, the indole component is associated with neuroprotective properties and potential applications in cognitive disorders. The compound's ability to inhibit CD73 has been highlighted as a mechanism for reducing tumor immune evasion, making it a candidate for cancer treatment .
In vitro studies have demonstrated that derivatives of oxadiazole can exhibit potent cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values ranging from 9.4 µM to 40.32 µM against different tumor types, showcasing the compound's potential as an antitumor agent .
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antibacterial and antifungal activities. A study highlighted that several synthesized compounds exhibited higher antifungal activity than standard drugs like pimprinine . This suggests that the compound may be effective against resistant strains of bacteria and fungi.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer cell proliferation.
- Receptor Modulation : It may bind to specific cellular receptors, modulating signaling pathways involved in cell survival and apoptosis.
- DNA Interaction : Potential intercalation with DNA could disrupt normal cellular functions, leading to apoptosis in cancer cells .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer efficacy of various derivatives against a panel of eleven cancer cell lines. The compound demonstrated selective cytotoxicity with a mean IC50 value indicating significant potency compared to controls .
Study 2: Antifungal Assessment
In another assessment focusing on antifungal properties, compounds derived from the oxadiazole framework were tested against common fungal pathogens. Results indicated that certain derivatives outperformed existing antifungal agents in terms of efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor and antimicrobial properties. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer proliferation and microbial resistance mechanisms. For instance, the indole and pyrimidine components are known to interact with various biological macromolecules, potentially leading to therapeutic effects against cancer and infections.
Research highlights the compound's ability to modulate enzymatic activity and receptor interactions:
- Enzymatic Inhibition : The compound has shown promise in inhibiting kinases associated with cancer progression.
- Receptor Binding : It can bind to cellular receptors, influencing signaling pathways critical for cell survival and proliferation.
These interactions suggest that the compound could be a candidate for drug development targeting specific diseases.
Antimicrobial Studies
In antimicrobial assays, the compound has demonstrated activity against various bacterial strains. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer potential of similar indole derivatives. The researchers synthesized compounds related to (1H-indol-6-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone and evaluated their efficacy against human cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to the indole structure could enhance potency.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of derivatives containing the oxadiazole moiety. The compounds were tested against Gram-positive and Gram-negative bacteria using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays. The findings revealed promising antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
Preparation Methods
Synthesis of 3-(3-(Pyrimidin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine
The oxadiazole-azetidine fragment is synthesized via a [3+2] cycloaddition strategy:
Step 1: Preparation of Azetidine-3-carboxylic Acid Hydrazide
Azetidine-3-carboxylic acid is treated with thionyl chloride to form the corresponding acyl chloride, which reacts with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C. The resulting hydrazide is isolated in 65–70% yield after recrystallization from ethanol.
Step 2: Cyclocondensation with Pyrimidine-2-Carbonitrile
The hydrazide undergoes cyclization with pyrimidine-2-carbonitrile in the presence of trimethylamine (TEA) and catalytic zinc chloride. The reaction proceeds in refluxing toluene (110°C, 12 hours), forming the 1,2,4-oxadiazole ring. The product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to achieve 55–60% yield.
Functionalization of the Indole Core
Step 3: Synthesis of 1H-Indole-6-Carbonyl Chloride
1H-Indole-6-carboxylic acid is activated using oxalyl chloride in dichloromethane (DCM) under nitrogen atmosphere. The reaction is monitored by FT-IR for the disappearance of the carboxylic acid peak (1700 cm⁻¹) and emergence of the acyl chloride signal (1805 cm⁻¹).
Final Coupling and Macrocyclization
Step 4: Amide Bond Formation
The azetidine-oxadiazole intermediate is dissolved in dry DCM and treated with the indole-6-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for 24 hours, yielding the crude product.
Optimization Insight:
- Solvent Effects: Dichloromethane outperforms THF and acetonitrile in minimizing esterification side products.
- Catalyst Screening: DIPEA provides superior yields (72%) compared to triethylamine (58%) or pyridine (49%).
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography using a gradient elution system (ethyl acetate:methanol, 95:5 to 85:15). Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate) and combined for solvent evaporation.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 2H, pyrimidine-H), 8.25 (s, 1H, indole-H2), 7.85–7.78 (m, 3H, indole-H4/H5/H7), 4.62–4.55 (m, 1H, azetidine-H3), 3.98–3.91 (m, 2H, azetidine-H1/H2).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (oxadiazole ring), 1545 cm⁻¹ (indole C=C).
Challenges and Mitigation Strategies
Oxadiazole Ring Instability
The 1,2,4-oxadiazole moiety is susceptible to hydrolytic cleavage under acidic conditions. Implementing anhydrous reaction environments and avoiding protic solvents during later stages is critical.
Azetidine Ring Strain
The four-membered azetidine ring introduces steric hindrance, necessitating:
- Low-temperature coupling reactions (−10°C) to prevent ring opening.
- Use of bulky bases (e.g., DIPEA) to minimize nucleophilic attack on the azetidine nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Route A | Azetidine-3-carboxylic acid + Pyrimidine-2-carbonitrile | Cyclocondensation → Amide coupling | 58 | 95 |
| Route B | 3-Aminomethyl azetidine + Indole-6-carboxylic acid | Reductive amination → Oxadiazole formation | 42 | 88 |
Route A demonstrates superior efficiency due to fewer steric interactions during cyclocondensation.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data?
- Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for IC₅₀ values and use Student’s t-test or ANOVA for comparing groups. Apply Benjamini-Hochberg correction for multiple comparisons .
Structural and Mechanistic Insights
Q. How does the azetidine ring conformation influence bioactivity?
Q. What mechanistic insights explain the compound’s selectivity for specific kinases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
